2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide
CAS No.:
Cat. No.: VC15659849
Molecular Formula: C18H14ClN3OS2
Molecular Weight: 387.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H14ClN3OS2 |
|---|---|
| Molecular Weight | 387.9 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]acetamide |
| Standard InChI | InChI=1S/C18H14ClN3OS2/c19-14(10-13-6-2-1-3-7-13)11-20-22-17(23)12-24-18-21-15-8-4-5-9-16(15)25-18/h1-11H,12H2,(H,22,23)/b14-10-,20-11+ |
| Standard InChI Key | FDCVWROQIZCJQS-MCXKGUMDSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C(/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)\Cl |
| Canonical SMILES | C1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Cl |
Introduction
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide is a complex organic molecule that has garnered attention in the fields of organic synthesis and medicinal chemistry. Despite the lack of specific literature directly referencing this compound, its structural components suggest potential biological activities and applications similar to related compounds.
Structural Features
This compound features a benzothiazole moiety, a hydrazide functional group, and an alkenyl chloride substituent. The benzothiazole ring contributes to its aromatic characteristics, while the hydrazide group is known for its role in forming stable complexes with metals and biological molecules. The alkenyl chloride substituent adds reactivity and potential for further functionalization.
Synthesis
The synthesis of compounds with similar structures typically involves multi-step reactions. For instance, related compounds often involve the reaction of 2-mercaptobenzothiazole with α-haloacetophenones in the presence of a base, such as sodium carbonate, in an ethanol-water mixture under mild conditions.
Biological Activities and Applications
Compounds with similar structures, such as those containing benzothiazole and hydrazide moieties, exhibit various biological activities, including antimicrobial and anticancer properties . The presence of the benzothiazole ring and the hydrazide group in 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide suggests potential applications in medicinal chemistry.
Related Compounds and Their Activities
| Compound Name | Molecular Formula | Notable Features | Biological Activity |
|---|---|---|---|
| 2-(1,3-Benzothiazol-2-ylsulfanyl)ethanesulfonate | C10H11N3O3S | Contains a sulfonate group | Antimicrobial |
| 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoate | C12H13N3O3S | Features a propanoate moiety | Potential antimicrobial |
| N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide | Not specified | Brominated phenylpropene moiety | Potential anticancer |
| N'-(benzothiazol-6-yl)acetohydrazide | Not specified | Features a benzothiazole moiety | Antimicrobial |
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